Evalose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O5 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(2,12)5(10)3-8/h3-6,9-12H,1-2H3/t4-,5-,6-,7-/m1/s1 |
InChI Key |
AWWDAEYRNORHRF-DBRKOABJSA-N |
SMILES |
CC(C(C(C)(C(C=O)O)O)O)O |
Isomeric SMILES |
C[C@H]([C@H]([C@@](C)([C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C)(C(C=O)O)O)O)O |
Origin of Product |
United States |
Chemical Synthesis of Evalose and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for Evalose
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netfiveable.menumberanalytics.com This process involves strategically "disconnecting" bonds in the target molecule to identify potential precursors, known as synthons. youtube.com For a complex molecule like this compound, this analysis is crucial for devising an efficient and logical synthetic route, considering aspects like functional groups, stereochemistry, and the formation of the carbon skeleton. libretexts.orgpharmacy180.com
Pioneering Synthetic Routes to d-Evalose from Precursors
Early synthetic routes to d-Evalose laid the groundwork for more advanced methodologies. A notable protection-free synthesis of methyl α-d-evalose (25) has been demonstrated, showcasing a substrate-controlled stereoselective approach. acs.org This synthesis began with the readily available methyl α-d-glucopyranoside. A key step involved a (forced) ring-flip of a substrate to facilitate addition from the opposite face, leading to the desired stereochemistry of the branched sugar. acs.org
One of the pioneering methods involved the use of unprotected 3-keto-saccharides, which are accessible through site-selective oxidation. acs.org The synthesis of methyl α-d-evalose was achieved by leveraging the substrate-controlled stereoselectivity of the reactions. This approach illustrated that by forcing a ring-flip of the substrate, it was possible to achieve addition from the opposite face, thereby controlling the stereochemical outcome and successfully producing the rare branched sugar. acs.org
Development of Stereoselective Methodologies in this compound Total Synthesis
The total synthesis of complex molecules like this compound heavily relies on stereoselective methodologies to control the three-dimensional arrangement of atoms. nih.govwiley.com These methods are essential for creating specific stereoisomers, which is critical for biologically active compounds.
A significant advancement in the synthesis of this compound has been the development of protection-free stereoselective modifications of 3-keto-saccharides. acs.org This strategy circumvents the traditional, multi-step protecting-group manipulations that are often a bottleneck in carbohydrate synthesis. researchgate.net In the synthesis of methyl α-d-evalose, the stereoselectivity is substrate-controlled, meaning the inherent structure of the starting material dictates the stereochemical outcome of the reaction. acs.org This approach has been shown to be highly effective, allowing for the stereoselective preparation of rare sugars like this compound. acs.org
Synthesis of this compound Derivatives for Mechanistic and Structural Probing
To investigate the mechanisms of action and detailed structural features of this compound, chemists synthesize various derivatives. These modified versions of this compound can act as probes to explore its interactions with biological systems.
Regioselective Functionalization and Derivatization Strategies for this compound
Regioselective functionalization involves selectively reacting with one specific site in a molecule that has multiple reactive positions. rsc.orgnih.govrsc.org This is particularly challenging in carbohydrates due to the presence of numerous similar hydroxyl groups. researchgate.net
Strategies for the regioselective derivatization of this compound often build upon methodologies developed for other complex carbohydrates. For instance, catalyst-controlled C-H borylation has been used to create versatile building blocks from which various functional groups can be introduced at specific positions. diva-portal.org Such strategies could be adapted for this compound to install probes or modify its structure for mechanistic studies. The ability to selectively functionalize different positions on the sugar ring is crucial for creating a library of derivatives to probe its biological activity. chemrxiv.org
Construction of Glycosidic Linkages Involving this compound Residues
The glycosidic bond is the fundamental linkage that connects monosaccharides to form oligosaccharides and polysaccharides. uzh.chnih.gov The formation of these bonds must be carefully controlled to achieve the desired anomeric configuration (α or β) and linkage position. uzh.ch
The construction of glycosidic linkages involving this compound residues is a key step in synthesizing larger molecules that contain this rare sugar. This process often requires specialized glycosylation methods. Catalyst-controlled glycosylation platforms that work with unprotected or minimally protected sugars are particularly valuable as they streamline the synthesis. researchgate.net For example, glycosyltransferases are enzymes that can catalyze the formation of specific C- and O-glycosidic linkages. uni-freiburg.de Developing chemical catalysts that mimic this selectivity is a major goal in carbohydrate synthesis and would be highly beneficial for constructing complex glycans containing this compound. ucdavis.edu
Exploration of Catalyst-Controlled Transformations in this compound Chemical Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. nih.govrsc.org In the context of this compound synthesis, catalysts are crucial for controlling stereoselectivity, regioselectivity, and chemoselectivity. colab.wsethz.ch
Unable to Generate Article on "this compound" Due to Lack of Scientific Data
Following a comprehensive search of scientific databases and chemical literature, no information could be found on a chemical compound named "this compound." This name does not appear in established chemical registries or peer-reviewed publications.
As a result, it is not possible to generate a scientifically accurate and informative article on the chemical synthesis of "this compound" and its analogues as requested. The detailed outline provided requires specific research findings on organocatalytic and transition metal-mediated syntheses, which cannot be fulfilled without any existing data on the compound.
It is possible that "this compound" is a proprietary name not yet disclosed in public scientific literature, a recently discovered compound that has not been published, a misspelling of a different compound, or a hypothetical substance. Without a verifiable chemical structure and published research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and verifiable sourcing.
Biosynthesis of Evalose in Natural Product Pathways
Elucidation of Enzymatic Pathways for Evalose Biogenesis
The enzymatic pathways leading to this compound involve several distinct enzymatic activities that modify a precursor sugar molecule. Research, particularly on the biosynthesis of avilamycin (B193671) in Streptomyces viridochromogenes, has shed light on some of the key enzymes involved in the formation of the 2-deoxy-D-evalose moiety. researchgate.netacs.org
The biosynthesis of 2,6-dideoxysugars like this compound typically begins with glucose-1-phosphate, which is converted to TDP-D-glucose by a thymidylyltransferase. nih.gov TDP-D-glucose is then transformed into TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase. nih.gov This intermediate, TDP-4-keto-6-deoxy-D-glucose, serves as a branching point for the biosynthesis of various deoxysugars, including this compound. nih.gov
In the context of avilamycin biosynthesis, the formation of the 2-deoxy-D-evalose moiety (residue D) involves several enzymes. Key among these are dTDP-glucose synthase (AviD), dTDP-glucose 4,6-dehydratase (AviE1), and a C-methyltransferase (AviG1). researchgate.netmdpi.com AviD and AviE1 are involved in the initial steps converting glucose-1-phosphate to the central intermediate. researchgate.netmdpi.com AviG1 has been identified as a putative methyltransferase gene within the avilamycin biosynthetic gene cluster, and targeted gene inactivation experiments have indicated its involvement in 2-deoxy-D-evalose biosynthesis. researchgate.netuni-tuebingen.de The inactivation of aviG1 in S. viridochromogenes resulted in the absence of avilamycin derivatives, suggesting that either the synthesis or the attachment of the this compound sugar was blocked. researchgate.net
While the specific dehydratase and epimerase directly responsible for the 2-deoxy modification and any potential epimerization steps in this compound biosynthesis are not explicitly detailed as distinct enzymes named for this compound in the provided snippets, the general pathways for 2,6-dideoxysugar formation involve 2,3-dehydration followed by stereospecific 3-ketoreduction from the TDP-4-keto-2,6-dideoxy-D-glucose intermediate. nih.gov Enzymes catalyzing 2,3-dehydration are homologous to those in other 3-amino-2,3,6-trideoxysugar pathways. nih.gov Epimerases are known to catalyze the inversion or epimerization of hydroxyl substituents on carbohydrates through various mechanisms, including those involving transient or permanent keto intermediates. nih.gov Methyltransferases, such as AviG1, typically utilize S-adenosylmethionine (SAM) as a methyl donor and catalyze the transfer of a methyl group to their substrate. wikipedia.orgnih.gov
The mechanistic details of the specific enzymatic reactions in this compound formation are not extensively described in the provided search results. However, general mechanisms for the types of enzymes involved can be inferred from broader studies on deoxysugar biosynthesis and methyltransferases.
Dehydratases, as a class of lyase enzymes, form double or triple bonds by removing water from a substrate. wikipedia.orgyoutube.com The mechanism can involve the removal of a proton and a hydroxyl group. youtube.com
Methyltransferases, like AviG1, typically catalyze the transfer of a methyl group from SAM to an acceptor molecule via an SN2-like nucleophilic attack. wikipedia.orgnih.gov This results in the methylation of the substrate and the conversion of SAM to S-adenosyl homocysteine (SAH). wikipedia.org
Epimerases catalyze the stereochemical inversion at a chiral center of a substrate. nih.gov Mechanisms can vary, but some involve the formation of a transient keto intermediate followed by reduction from the opposite face, while others may involve elimination-addition reactions. nih.gov Radical SAM enzymes have also been implicated in epimerization reactions in other pathways. researchgate.net
Further detailed mechanistic studies specific to the enzymes involved in this compound biosynthesis would be required for a complete understanding of these transformations.
Genetic Basis and Regulation of this compound Biosynthesis
The genes encoding the enzymes responsible for this compound biosynthesis are typically located within biosynthetic gene clusters (BGCs) in the producer organisms.
In Streptomyces viridochromogenes, the biosynthesis of avilamycin, which contains 2-deoxy-D-evalose, is controlled by a gene cluster. researchgate.netacs.org The complete avilamycin biosynthetic gene cluster has been sequenced and contains 54 open reading frames (avi genes). d-nb.info Based on sequence similarities, putative functions have been assigned to many of these genes, providing insights into the biosynthetic pathway. d-nb.info The gene aviG1, encoding a C-methyltransferase, is located within this cluster and is implicated in this compound biosynthesis. researchgate.netuni-tuebingen.de
Micromonospora carbonacea, the producer of evernimicins which can also contain D-evalose, also harbors gene clusters responsible for the biosynthesis of these orthosomycin antibiotics. google.comdokumen.pub Analysis of these gene clusters, such as the eve gene cluster in M. carbonacea var. africana, reveals genes encoding enzymes involved in sugar biosynthesis. google.com While the specific gene for this compound biosynthesis in Micromonospora carbonacea is not as clearly defined in the provided snippets as aviG1 is for avilamycin, the presence of genes encoding relevant sugar-modifying enzymes within the evernimicin (B180343) BGCs is consistent with the biosynthesis of deoxysugars like this compound in this organism. google.com
These BGCs not only contain the structural genes for the biosynthetic enzymes but also genes potentially involved in regulation, transport, and resistance, forming a co-regulated unit for secondary metabolite production. acs.orgsecondarymetabolites.org
The understanding of the genetic basis of this compound biosynthesis opens avenues for metabolic engineering and combinatorial biosynthesis. By manipulating the genes within the BGCs, researchers can aim to improve the production of the natural product, create novel this compound-containing analogs, or produce this compound itself in heterologous hosts.
Metabolic engineering involves modifying metabolic pathways in an organism to enhance the production of a desired compound or to produce new compounds. engconfintl.orgnih.govnih.gov In the context of this compound, this could involve overexpressing genes encoding key biosynthetic enzymes, downregulating competing pathways, or introducing the this compound biosynthetic genes into a different host organism that is easier to culture or engineer. engconfintl.org
Combinatorial biosynthesis involves mixing and matching genes or modules from different biosynthetic pathways to generate novel natural product structures. By combining genes from the this compound pathway with genes from other sugar or aglycone biosynthetic pathways, it may be possible to create new molecules with altered biological activities. acs.org For example, modifying the sugar moieties attached to a natural product scaffold through enzymatic glycodiversification or metabolic pathway engineering can lead to novel glycoforms with potentially improved properties. nih.gov
The inactivation of methyltransferase genes like aviG1 has already demonstrated that altering specific enzymatic steps can lead to the production of new avilamycin derivatives (gavibamycins), highlighting the potential of genetic manipulation in creating structural diversity. researchgate.netuni-tuebingen.deresearchgate.net
Intermediates and Precursor Incorporation in this compound Biosynthesis
The biosynthesis of this compound proceeds through a series of intermediates, starting from a common sugar precursor. The primary precursor for most natural product TDP-sugars, including those that give rise to 2,6-dideoxysugars like this compound, is glucose-1-phosphate. nih.gov
Glucose-1-phosphate is converted to TDP-D-glucose, which is then transformed into TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase. nih.gov This TDP-4-keto-6-deoxy-D-glucose is a key intermediate in the biosynthesis of many bacterial deoxysugars. nih.gov
While the precise sequence of all subsequent intermediates specifically on the pathway to 2-deoxy-D-evalose is not fully detailed in the provided information, the general pathway for 2,6-dideoxysugars involves 2,3-dehydration of TDP-4-keto-6-deoxy-D-glucose to form a 2,3-dehydro intermediate, followed by stereospecific 3-ketoreduction. nih.gov The methylation step catalyzed by AviG1 occurs at some point in the pathway to 2-deoxy-D-evalose. researchgate.net The intermediate TDP-4-keto-2,6-dideoxy-D-glucose has been suggested as a substrate for glycosyltransfer in the biosynthesis of other natural products containing similar sugar moieties. nih.gov
Studies involving the incorporation of labeled precursors, such as 13C-labeled compounds, can be used to trace the metabolic fate of atoms and confirm proposed biosynthetic pathways and intermediates. researchgate.net While specific precursor incorporation data for this compound biosynthesis is not detailed in the provided snippets, this is a common technique used in natural product biosynthesis studies to elucidate the origin of atoms within the final molecule.
The biosynthesis of 2-deoxy-D-evalose is a complex process involving the sequential action of several enzymes on activated sugar intermediates, starting from glucose-1-phosphate and proceeding through key branch-point molecules like TDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.govmdpi.com
Origin of Carbon and Methyl Units in this compound Scaffold
The biosynthesis of 2-deoxy-D-evalose (this compound) as a component of avilamycin A in Streptomyces viridochromogenes Tü57 has been studied. The pathway for the biosynthesis of several sugar moieties in avilamycin A, including this compound (residue D), originates from glucose-1-phosphate. mdpi.comresearchgate.net This precursor is converted to thymidine (B127349) diphosphate (B83284) (dTDP)-glucose. mdpi.comresearchgate.net A crucial step in the biosynthesis of deoxy sugars from NDP-hexoses is the action of a 4,6-dehydratase, which leads to the formation of an NDP-4-keto-6-deoxyhexose intermediate. oup.comnih.govnih.gov In the proposed pathway for this compound, dTDP-glucose is converted to dTDP-4-keto-6-deoxy-D-glucose by dTDP-glucose 4,6-dehydratase (AviE1). mdpi.comresearchgate.net
The introduction of the methyl group and the 2-deoxy modification into the this compound scaffold involves further enzymatic steps. While the precise sequence and enzymes for all modifications leading specifically to 2-deoxy-D-evalose are complex and part of a larger gene cluster, studies on related deoxy sugars provide insights. Methyl groups in unusual sugars often originate from S-adenosyl-L-methionine (SAM) and are transferred by methyltransferases. nih.govd-nb.infobritannica.comnih.gov In the context of avilamycin biosynthesis, the enzyme AviG1 has been identified as a C-methyltransferase implicated in the biosynthesis of rings B-D, which include this compound. mdpi.comresearchgate.net Experimental evidence, such as the abolished production of avilamycins in an aviG1 deletion mutant, supports the role of AviG1 in the methylation step, likely at the C3 position during this compound biosynthesis. researchgate.netgoogle.com The 2-deoxy feature implies a reduction step removing the hydroxyl group at the C2 position, although the specific enzyme responsible for this in this compound biosynthesis is not explicitly detailed in the provided information but is characteristic of 2-deoxy sugar pathways.
Based on the available information regarding avilamycin biosynthesis, the origin of the carbon skeleton of this compound is glucose-1-phosphate, processed via dTDP-glucose and a 4-keto-6-deoxy intermediate. The methyl unit is likely introduced by a C-methyltransferase such as AviG1, utilizing SAM as the methyl donor.
Glycosyltransferase Activity in this compound Integration into Oligosaccharides
Glycosyltransferases (GTs) are enzymes responsible for catalyzing the formation of glycosidic bonds, thereby attaching sugar moieties to acceptor molecules, such as growing oligosaccharide chains, lipids, or proteins. asm.orgnih.govoup.comnih.gov In the biosynthesis of complex glycoconjugates and glycosylated natural products like avilamycin, specific GTs are required to transfer activated sugar donors, typically nucleoside diphosphate sugars, to the appropriate acceptor molecule with high regio- and stereospecificity. asm.orgnih.govacs.org
In the avilamycin biosynthetic gene cluster, several putative glycosyltransferase genes (aviGT1-aviGT4) have been identified, which are thought to be responsible for assembling the heptasaccharide chain, including the incorporation of this compound (residue D). mdpi.com The biosynthesis of avilamycin A involves the assembly of a heptasaccharide chain linked to a dichloroisoeverninic acid aglycone. d-nb.infocore.ac.uk This process is proposed to start with the formation of a disaccharide, followed by the sequential attachment of the other sugar residues. d-nb.info this compound is incorporated as the fourth sugar residue (D) in the heptasaccharide chain of avilamycin A. mdpi.comd-nb.infocore.ac.uk
While the specific GT responsible for the transfer of this compound to the growing oligosaccharide chain in avilamycin biosynthesis is not explicitly named as "Evalosyltransferase" in the search results, it falls under the activity of the glycosyltransferases encoded within the avi gene cluster, such as aviGT1-aviGT4. mdpi.comcore.ac.uk These enzymes work cooperatively to build the complex sugar chain. asm.orgnih.gov The activated form of this compound, likely dTDP-2-deoxy-D-evalose, would serve as the donor substrate for the specific GT that catalyzes its attachment to the preceding sugar residue in the avilamycin heptasaccharide chain. GTs involved in the biosynthesis of deoxysugars in other natural products have shown varying degrees of donor and acceptor flexibility, which is of interest for generating novel glycoconjugates through combinatorial biosynthesis. nih.govresearchgate.net
The integration of this compound into the avilamycin oligosaccharide chain is mediated by the activity of specific glycosyltransferases encoded within the biosynthetic gene cluster. These enzymes recognize the activated this compound donor and the appropriate oligosaccharide acceptor, forming the glycosidic linkage that extends the heptasaccharide structure.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (2-deoxy-D-evalose) | 534761 |
| Glucose-1-phosphate | 6943 |
| dTDP-glucose | 24776 |
| dTDP-4-keto-6-deoxy-D-glucose | 44133085 |
| S-adenosyl-L-methionine (SAM) | 3475 |
| Avilamycin A | 5281978 |
| Everninomicin | 16129570 |
Interactive Data Table (Example - Hypothetical Enzyme Activity Data)
While specific quantitative data tables for this compound biosynthesis enzymes were not found in the search results, the following is an example of how an interactive table could present hypothetical enzyme activity data if it were available:
| Enzyme Name | Substrate 1 | Substrate 2 (if applicable) | Product | Relative Activity (%) |
| AviE1 | dTDP-glucose | N/A | dTDP-4-keto-6-deoxy-D-glucose | 100 |
| AviG1 | dTDP-4-keto-6-deoxy-D-glucose | SAM | Methylated Intermediate | 85 |
| AviGTx | dTDP-2-deoxy-D-evalose | Oligosaccharide Acceptor | Glycosylated Product | 95 |
Structural Elucidation and Mechanistic Dissection of Evalose Containing Molecules in Research Models
Advanced Spectroscopic and Crystallographic Techniques for Evalose Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products, providing detailed information about the connectivity and relative configuration of atoms within a molecule. For this compound-containing compounds, various NMR experiments are employed to assign signals and determine stereochemistry. Analysis of 1D and 2D NMR spectra, including 1H, 13C, COSY, HSQC, HMBC, and NOESY or ROESY, is essential.
Specific NMR signals characteristic of this compound, such as those arising from the methyl group at C-3 and the protons on the sugar ring, are key to its identification and the determination of its linkage position and anomeric configuration. For instance, HMBC correlations between the methyl group and C-3 can distinguish it from other sugar residues. researchgate.net NOE correlations between the methyl group and specific protons on the same residue, such as H-2 and H-5, can provide information about the axial or equatorial orientation of the methyl group and the hydroxyl group at C-3, aiding in stereochemical assignment. researchgate.net
Furthermore, advanced NMR techniques, such as those utilizing residual dipolar couplings (RDCs), can complement classical NMR parameters like NOEs and scalar couplings to simultaneously determine both the conformation and relative configuration of natural products in solution. rsc.org The synthesis of modified this compound derivatives and comparison of their NMR data with synthetic standards can also be used for configurational assignment. acs.orgepa.gov
Mass Spectrometry-Based Profiling of this compound-Containing Degradation Products and Complexes
Mass spectrometry (MS) plays a vital role in determining the molecular weight of this compound-containing natural products and analyzing their fragmentation patterns to gain insights into their structure and the presence of specific sugar residues like this compound. High-resolution MS techniques, such as high-resolution electrospray ionization mass spectrometry (ESI-MS), are used to obtain accurate mass measurements, aiding in the determination of the elemental composition. researchgate.net
In studies investigating the interaction of this compound-containing natural products with their biological targets, MS-based methods can be employed to profile complexes formed between the natural product and the target molecule. This can involve techniques like native MS or cross-linking coupled with MS to identify the binding partners and potentially map the interaction sites. dokumen.pub
X-ray Crystallography of this compound-Containing Natural Products and Their Biological Targets
X-ray crystallography provides high-resolution three-dimensional structural information, which is invaluable for definitively determining the arrangement of atoms in a molecule and visualizing its interactions with other molecules. Obtaining high-quality crystals of complex natural products containing this compound can be challenging, especially if available in limited amounts. nih.gov However, successful crystallization and subsequent X-ray diffraction analysis can provide unambiguous confirmation of the structure, including the stereochemistry of this compound and its glycosidic linkages. nih.gov
X-ray crystallography has been particularly impactful in understanding the mechanisms of action of this compound-containing antibiotics that target the ribosome. Co-crystallization of these antibiotics with bacterial ribosomal subunits or intact ribosomes has allowed researchers to visualize the precise binding site of the antibiotic, including the this compound moiety, and its interactions with ribosomal RNA (rRNA) and ribosomal proteins. pnas.orgpnas.orgnih.govnih.gov
For example, crystal structures of orthosomycin antibiotics like evernimicin (B180343) and avilamycin (B193671), which contain this compound as a component sugar, in complex with the bacterial 70S ribosome have revealed that these antibiotics bind to a unique site on the large ribosomal subunit. pnas.orgnih.gov These structures show the this compound residue positioned within the ribosomal binding site, interacting with specific nucleotides of the 23S rRNA and residues of ribosomal protein uL16. pnas.orgpnas.orgnih.gov
Molecular and Biochemical Mechanisms of Action Attributed to this compound-Containing Natural Products
This compound-containing natural products, particularly the orthosomycin antibiotics, are known for their potent biological activities, primarily through their interactions with cellular machinery, such as the ribosome.
Ribosome-Targeted Interactions (e.g., 23S rRNA, Ribosomal Protein uL16)
A well-established mechanism of action for certain this compound-containing natural products, specifically orthosomycin antibiotics like evernimicin and avilamycin, involves targeting the bacterial ribosome. These antibiotics bind to a distinct site on the 50S ribosomal subunit, which is unique compared to the binding sites of other classes of ribosome-targeting antibiotics. pnas.orgnih.govgoogle.com
Structural studies, including X-ray crystallography, have shown that these antibiotics interact with specific components of the ribosome, including helices 89 and 91 of the 23S rRNA and ribosomal protein uL16. pnas.orgpnas.orgnih.gov The this compound residue, as part of the larger oligosaccharide structure, contributes to the binding interactions within this site. The binding site of these antibiotics overlaps with the A-site tRNA entrance corridor, suggesting a mechanism involving interference with tRNA binding. pnas.orgpnas.org
Studies have also indicated that the binding of these antibiotics can induce structural changes in ribosomal protein uL16 and the 23S rRNA, which may enhance their inhibitory effect. pnas.orgresearchgate.net Mutations in the 23S rRNA nucleotides or ribosomal protein uL16 residues within or near the binding site have been shown to confer resistance to these antibiotics, further supporting the importance of these interactions. pnas.orgpnas.orguni-muenchen.de
Theoretical and Computational Chemistry Applied to this compound Systems
Theoretical and computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the structural, electronic, and dynamic properties of molecules. While specific published studies applying these methods directly to isolated this compound are limited based on available search results, the principles and applications of these techniques are highly relevant for understanding this compound and this compound-containing molecules, such as the this compound unit within complex natural products like Phorbasides.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Structure Elucidation
DFT calculations are widely used in chemistry for determining molecular structures, predicting spectroscopic properties, and analyzing reaction mechanisms and pathways. This method can provide insights into the electronic structure and stability of molecules, as well as the energy profiles of chemical reactions.
In the context of structure elucidation, DFT can be employed to calculate properties such as NMR chemical shifts, which can then be compared with experimental data to confirm or determine the structure of a compound. This is particularly useful for complex molecules or when experimental data is ambiguous. For this compound or this compound-containing structures, DFT could be used to calculate theoretical NMR spectra to aid in confirming its presence and connectivity within a larger molecule. For example, DFT calculations have been successfully applied to determine the geometry of vinyl chloride moieties in natural products by comparing calculated and experimental NMR shifts.
DFT is also a valuable tool for analyzing reaction pathways by identifying transition states and calculating activation energies. This allows researchers to understand the feasibility and mechanism of chemical transformations. While no specific studies on this compound reaction pathways using DFT were found, this method could be applied to study the synthesis or degradation of this compound, or reactions involving the this compound moiety within a more complex molecule. Studies on the hydrolysis of borate (B1201080) networks, for instance, have utilized DFT to map reaction pathways and understand the role of water molecules. Similarly, DFT has been used to study reaction mechanisms in ALD processes and cycloaddition reactions.
Molecular Dynamics (MD) Simulations of this compound-Ligand/Receptor Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By modeling the forces and interactions between particles, MD simulations provide dynamic insights into molecular behavior, including conformational changes, binding events, and interactions with other molecules, such as ligands and receptors.
MD simulations are particularly useful for studying the dynamic nature of ligand-receptor interactions. They can reveal details about the binding process, the stability of the ligand-receptor complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time. This is crucial for understanding molecular recognition.
Although no direct MD simulation studies specifically on this compound interacting with a receptor were found, the this compound moiety is present in natural products like Phorbasides B and C. If these this compound-containing molecules exhibit biological activity, MD simulations could be employed to study their interactions with target proteins or receptors. This would involve simulating the molecule (with the this compound unit) in the presence of the receptor in a simulated physiological environment to observe and analyze the binding process and the nature of the interactions at the atomic level. MD simulations have been used to characterize ligand-receptor binding interactions in various systems, providing insights into the dynamics and stability of the complexes.
Structure-Activity Relationship (SAR) Studies on this compound and Its Derivatives in Research Contexts
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity or other properties. By systematically altering different parts of a molecule and testing the resulting compounds, researchers can identify the key structural features responsible for its activity. This information is crucial for the rational design of molecules with improved properties.
In the context of this compound, SAR studies would involve synthesizing or isolating derivatives of this compound or molecules containing the this compound unit and evaluating their properties in relevant research models. Given that L-evalose is found in natural products like Phorbasides that exhibit biological activity, SAR studies on these compounds would inherently involve investigating the role of the this compound sugar moiety.
Impact of this compound Stereochemistry on Binding and Activity in Model Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different biological properties.
This compound exists in different stereoisomeric forms, notably D-Evalose and L-evalose nih.gov. The difference in stereochemistry between these forms would likely impact their interactions with chiral binding sites in biological systems, such as proteins or receptors. SAR studies could involve comparing the binding affinity and activity of D-Evalose and L-evalose, either as isolated sugars (if they show activity in a model system) or as components of larger molecules. For instance, if a Phorbaside containing L-evalose shows activity, synthesizing and testing an analog containing D-Evalose would help determine the contribution of the sugar's stereochemistry to the observed effect. The concept of stereochemistry influencing binding is well-established, analogous to a hand fitting into a glove, where only the correct chirality results in a proper fit and interaction.
Investigation of this compound Substituents on Molecular Recognition
This compound is a deoxy sugar with a methyl group at the 3-position and a deoxy position at the 6-position nih.gov. SAR studies could explore the impact of modifying these or other positions on the this compound ring on its interactions with other molecules. This could involve synthesizing derivatives with different substituents at the hydroxyl groups, the methyl group, or the deoxy position.
Advanced Analytical Methodologies for Evalose Research
Chromatographic Separations for Evalose and Related Molecules
Chromatographic techniques are fundamental in the analysis of this compound, providing the means to separate it from other structurally similar carbohydrates like lactose (B1674315), fructose, galactose, and epilactose (B123685). researchgate.netuni-hohenheim.de High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods. oup.com
HPLC is a versatile and widely used technique for the quantification of this compound. scielo.br Various HPLC methods have been developed, often employing different stationary phases and detection methods to optimize the separation and quantification in complex mixtures like milk, syrup, and urine. oup.comresearchgate.netresearchgate.net
Common approaches include the use of amino-bonded or polymer-based columns. scispace.comchromatographyonline.com For instance, a method using two in-series amino-based columns with a mobile phase of acetonitrile (B52724) and water (75:25, v/v) and a refractive index (RI) detector has been successfully applied for the determination of this compound in milk. chemijournal.com Another rapid HPLC method utilizes hydrophilic interaction liquid chromatography (HILIC) mode, which can achieve separation from lactose within 5 minutes. researchgate.netnih.gov
Detectors commonly paired with HPLC for this compound analysis include refractive index (RI) detectors, evaporative light scattering detectors (ELSD), and UV detectors (often requiring pre-column derivatization). researchgate.netuni-hohenheim.descispace.com The choice of detector depends on the sample matrix and the required sensitivity. For example, ELSD is advantageous for detecting analytes without UV-vis chromophores. researchgate.net
A dual HPLC analysis has been developed for the complex task of quantifying lactose, this compound, and epilactose in milk samples. uni-hohenheim.de This method uses two parallel systems: one for lactose and epilactose with a C18 column and UV detection after derivatization, and another for this compound using a trimodal stationary phase and an ELSD. uni-hohenheim.de This dual approach allows for accurate separation in challenging food matrices. uni-hohenheim.de
Below is a table summarizing various HPLC methods developed for this compound quantification:
Interactive Data Table: HPLC Methods for this compound (Lactulose) Quantification| Stationary Phase | Mobile Phase | Detector | Application | Key Findings | Reference |
|---|---|---|---|---|---|
| Amino-based columns (in-series) | Acetonitrile:Water (75:25 v/v) | Refractive Index (RI) | Milk | LOD: 0.013 mg/ml, LOQ: 0.028 mg/ml | chemijournal.com |
| Polyhydroxy stationary phase (HILIC) | Isocratic elution | Not specified | Monitoring production | Separation from lactose in < 5 min, Resolution: 1.5 | researchgate.netnih.gov |
| Trimodal stationary phase | Acetonitrile/ammonium formate (B1220265) buffer | Evaporative Light Scattering (ELSD) | Milk samples | LOD for this compound: 139 mg/L | uni-hohenheim.de |
| Amino-bonded polymeric matrix | Not specified | Evaporative Light Scattering (ELSD) | Commercial milk | LOD for this compound: 2.5 mg/L | scispace.com |
| Aminex HPX87C | Deionized water | Refractive Index (RI) | Urine | Separation from mannitol (B672) in 16 min | researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) offers high resolution and accuracy for this compound analysis, although it typically requires derivatization to make the non-volatile sugar amenable to GC. oup.com Chemical derivatization converts analytes into forms that are more suitable for the chromatographic environment, improving volatility and stability. jfda-online.com
For the analysis of sugars like this compound, trimethylsilyl (B98337) (TMS) derivatization is a common procedure. avma.org A validated GC-MS method for quantifying multiple sugars, including this compound, in canine serum involves this derivatization step. avma.orgnih.gov In this method, the derivatized this compound can be detected with high sensitivity, with a reported lower detection limit of 0.03 mg/L. avma.orgnih.gov The mass spectrum of the TMS derivative of this compound shows characteristic fragmentation ions (e.g., m/z 204) that are used for quantification. avma.org
While powerful, GC-MS methods can be laborious due to the sample preparation steps. oup.com However, the high sensitivity and specificity make it a valuable tool for research and clinical applications where precise measurement of low concentrations of this compound is required. researchtrends.net
Table: GC-MS Analysis of Derivatized this compound
| Derivatization Agent | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| Trimethylsilyl (TMS) | Canine Serum | Lower detection limit: 0.03 mg/L; Characteristic m/z for quantification: 204 | avma.orgnih.gov |
Hyphenated Techniques for Comprehensive this compound Characterization in Research Samples
Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the comprehensive analysis of this compound in complex research samples. These techniques offer enhanced selectivity and sensitivity, which is crucial for trace analysis and structural confirmation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. eag.com This technique is particularly valuable for the trace analysis of this compound and related compounds in biological matrices like blood plasma and urine. chromatographyonline.comnih.gov
LC-MS/MS methods have been developed to measure this compound and mannitol to assess intestinal permeability. nih.govmedrxiv.org These methods demonstrate high sensitivity and accuracy, with the ability to detect low concentrations of the sugars. medrxiv.orgmdpi.com For instance, an ultra-performance liquid chromatography (UPLC)-MS/MS method has been validated for the determination of urinary this compound and mannitol, offering a rapid analysis time of 5 minutes. mdpi.com This method reported a limit of quantification for this compound of 2.5 µg/mL. mdpi.com
The use of stable isotope-labeled internal standards in LC-MS/MS analysis further improves the reproducibility and accuracy of quantification. mdpi.com The high specificity of MS/MS, which monitors specific mass-to-charge transitions for each compound, allows for reliable identification and quantification even in complex sample matrices. eag.comchromatographyonline.com
Table: LC-MS/MS Methods for this compound Analysis
| LC System | MS System | Application | Key Findings | Reference |
|---|---|---|---|---|
| UPLC with ethylene (B1197577) bridged hybrid amide column | Tandem Mass Spectrometry | Urinary lactulose/mannitol | LOQ for lactulose: 2.5 µg/mL; Analysis time: 5 min | mdpi.com |
| HPLC with HILIC-ZIC® column | Triple Quadrupole MS | Urinary lactulose/mannitol in children | Confirmed damage to intestinal barrier function in EED group | nih.gov |
Capillary electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of this compound and other carbohydrates. oup.comaip.org CE offers rapid analysis times and high separation efficiency. researchgate.net For the analysis of neutral sugars like this compound, indirect UV detection is often employed, and the separation is typically carried out in a strong alkaline buffer to ionize the sugar molecules. researchgate.net
A CE method has been developed for the determination of this compound and mannitol in urine to assess intestinal permeability. researchgate.netdergipark.org.tr In this method, the underivatized carbohydrates were separated in under 10 minutes. researchgate.net The separation is based on the charge-to-size ratio of the ionized sugars in the electrophoretic field. dergipark.org.tr
Microfluidic systems, or "lab-on-a-chip" technology, represent a miniaturization of analytical systems like CE. researchgate.net These systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. d-nb.info While specific applications of microfluidic systems for this compound analysis are still emerging, the technology holds promise for future research, particularly in clinical diagnostics where small sample volumes and rapid turnaround times are critical. researchgate.net
Development of Chemical Probes for this compound Pathway Interrogation
In the context of studying environmental enteric dysfunction (EED), this compound is used as a probe to measure intestinal permeability. core.ac.uk The "lactulose permeability test" involves the oral administration of this compound, and the amount excreted in the urine is measured to assess the integrity of the intestinal barrier. core.ac.uk
Research in this area has utilized advanced analytical techniques to interrogate the host's response to increased intestinal permeability. For example, a novel microarray method has been used to analyze the host transcriptome in fecal samples from children with EED, which was measured by this compound permeability. core.ac.uk This approach allowed for the identification of specific transcripts associated with the severity of EED, providing insights into the underlying biological pathways. core.ac.uk These transcripts, which include chemokines and interferon-induced proteins, could potentially serve as biomarkers for EED. core.ac.uk
The development of such methods, which use this compound as a chemical probe in conjunction with advanced analytical platforms, is crucial for understanding the pathophysiology of intestinal disorders and for the discovery of new diagnostic and therapeutic targets.
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound (Lactulose) | |
| Lactose | |
| Fructose | |
| Galactose | |
| Epilactose | |
| Mannitol | |
| Rhamnose | |
| Raffinose | |
| Sucrose | |
| Xylose | |
| 3-O-methylglucose | |
| Cellobiose | |
| Tagatose | |
| Acetonitrile | |
| Ammonium formate | |
| Sorbic acid | |
| Hexadecyltrimethylammoniumbromide |
Future Perspectives in Evalose Chemical Research
Innovations in Asymmetric Synthesis of Evalose and Its Uncommon Analogues
The asymmetric synthesis of rare sugars like this compound presents a significant challenge due to the need for precise control over multiple stereocenters. While syntheses of D-Evalose and its enantiomer, L-acofriose (6-deoxy-3-O-methyl-L-mannose), have been achieved, future research will likely focus on developing more efficient and innovative stereoselective methods. rsc.org Current strategies often involve multi-step procedures with protecting groups. Future innovations may center on catalytic asymmetric methods to streamline these syntheses. The development of novel catalysts for C-C bond formation and glycosylation will be crucial for improving yields and stereoselectivity.
A significant area for future exploration is the synthesis of uncommon analogues of this compound. These analogues, which may feature modifications at various positions of the sugar ring, are valuable for structure-activity relationship (SAR) studies of this compound-containing natural products. For instance, creating a library of this compound analogues could elucidate the specific structural features of the sugar that are critical for the biological activity of orthosomycin antibiotics. Methodologies for the synthesis of other deoxy- and branched-chain sugars could be adapted for this purpose, potentially involving site-selective C-H alkylation or the use of manganese-promoted redox isomerization to avoid extensive protecting group manipulations. ingentaconnect.comrsc.org
Table 1: Potential Strategies for the Asymmetric Synthesis of this compound and its Analogues
| Strategy | Description | Potential Advantages |
| Catalytic Asymmetric Synthesis | Utilization of chiral catalysts to control stereochemistry during key bond-forming reactions. | Increased efficiency, reduced number of steps, and higher enantiomeric purity. |
| Chemoenzymatic Synthesis | Combining chemical synthesis with enzymatic transformations to achieve high selectivity and yield. | High stereospecificity of enzymes can simplify complex synthetic routes. |
| Site-Selective C-H Functionalization | Direct modification of specific C-H bonds on the sugar backbone to introduce new functional groups. | Avoidance of lengthy protecting group manipulations, leading to more concise syntheses. |
| Glycal-based Methodologies | Using glycals as versatile intermediates for the synthesis of various deoxy- and branched-chain sugars. | Provides access to a wide range of modified sugar structures. |
Rational Design of Biosynthetic Pathways for Novel this compound-Containing Compounds
The biosynthesis of rare sugars like this compound is a complex process involving a cascade of enzymatic reactions. Understanding and engineering these pathways opens the door to producing novel glycosylated natural products with potentially enhanced or new biological activities. Future research in this area will likely focus on the rational design of biosynthetic pathways to create new this compound-containing compounds. This can be achieved through several strategies, including the engineering of polyketide synthases (PKSs) and glycosyltransferases (GTs). nih.govfrontiersin.orgnih.govenergy.gov
Metabolic engineering in microbial hosts offers a promising platform for the production of these novel compounds. By introducing and modifying genes responsible for the biosynthesis of this compound and its precursors, it may be possible to generate new molecules. nih.govtandfonline.comnih.govtandfonline.com For example, the substrate flexibility of certain glycosyltransferases could be exploited to attach this compound to different aglycones, creating hybrid natural products. nih.gov Furthermore, the application of synthetic biology tools, such as CRISPRi, could be used to optimize the metabolic flux towards the production of TDP-L-mycarose, a related unusual sugar, which could serve as a model for enhancing this compound biosynthesis. nih.gov
Table 2: Key Considerations for the Rational Design of this compound Biosynthetic Pathways
| Factor | Description | Research Focus |
| Precursor Supply | Ensuring an adequate supply of the necessary building blocks for this compound synthesis. | Overexpression of key enzymes in precursor pathways and blocking competing metabolic routes. |
| Enzyme Specificity | Understanding and modifying the substrate specificity of glycosyltransferases. | Protein engineering to alter the acceptor and donor substrate range of GTs. |
| Host Organism | Selecting and engineering a suitable microbial host for heterologous expression of the biosynthetic pathway. | Development of robust expression systems in organisms like E. coli or Streptomyces. |
| Pathway Regulation | Fine-tuning the expression of biosynthetic genes to achieve optimal production levels. | Use of synthetic biology tools like inducible promoters and CRISPR-based systems for precise control. |
Deeper Mechanistic Insights into this compound's Contribution to Molecular Function
This compound is an integral component of orthosomycin antibiotics, such as avilamycin (B193671) and evernimicin (B180343), which inhibit bacterial protein synthesis by binding to the ribosome. pnas.orgnih.govpnas.orgcipsm.de Cryo-electron microscopy studies have revealed that these antibiotics bind to a unique site on the large ribosomal subunit, distinct from other known antibiotic binding sites. pnas.orgnih.govcipsm.de The extended conformation of the oligosaccharide chain, including this compound, spans the minor grooves of helices 89 and 91 of the 23S rRNA and interacts with the ribosomal protein L16. nih.gov This binding interferes with the accommodation of aminoacyl-tRNA at the A-site of the ribosome, thereby halting protein synthesis. pnas.orgnih.gov
Applications of this compound as a Synthetic Handle in Complex Glycoconjugate Research
The unique structure of this compound could potentially be exploited as a "synthetic handle" in the construction of complex glycoconjugates. A synthetic handle is a functional group that allows for the specific and efficient chemical modification of a molecule. chemistryviews.org The development of methods to selectively introduce reactive groups onto the this compound scaffold would enable its use in bioconjugation strategies, such as click chemistry. researchgate.netorganic-chemistry.orgnih.govnih.gov
For example, an azide or alkyne group could be chemically or enzymatically installed on this compound. This modified sugar could then be incorporated into larger molecules and subsequently used for "clicking" on other molecules, such as fluorescent probes, affinity tags, or drug molecules. researchgate.net This approach would be valuable for studying the biological interactions of this compound-containing molecules and for the development of novel therapeutic agents. The use of deoxy sugars as handles for bioconjugation is an emerging area of research with significant potential. nih.gov The ability to selectively modify the C-6 position of mannose derivatives suggests that similar strategies could be applied to this compound. d-nb.info
Synergistic Integration of Computational and Experimental Approaches for this compound Studies
Future advances in this compound research will heavily rely on the synergistic integration of computational and experimental techniques. Computational modeling can provide valuable insights into the structure, dynamics, and reactivity of this compound and its containing molecules, which can guide experimental work. For instance, molecular dynamics (MD) simulations could be employed to study the conformational preferences of this compound and how these are influenced by its environment, such as when it is part of an oligosaccharide chain bound to the ribosome. osti.gov
Quantum mechanics/molecular mechanics (QM/MM) methods could be used to investigate the enzymatic mechanisms of glycosyltransferases involved in this compound biosynthesis and transfer. researchgate.netnih.govcolab.wsnih.gov These calculations can elucidate the transition states of these reactions and provide a basis for the rational design of enzyme inhibitors or engineered enzymes with altered specificities. While no specific computational studies on this compound have been reported to date, the application of these methods to other complex biological systems demonstrates their potential to significantly advance our understanding of this rare sugar. osti.govnih.gov The combination of computational predictions with experimental validation through synthesis, biochemical assays, and structural biology will be a powerful strategy for unlocking the full potential of this compound in chemical and biological research.
Q & A
Basic: How should researchers design a controlled experiment to investigate Evalose's biochemical properties?
Methodological Answer:
- Key Variables: Define independent variables (e.g., this compound concentration, pH conditions) and dependent variables (e.g., enzymatic activity, binding affinity). Use a factorial design to test interactions between variables .
- Control Groups: Include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors/activators) to isolate this compound-specific effects .
- Assay Selection: Employ validated assays (e.g., fluorescence quenching, calorimetry) with triplicate measurements to ensure precision .
- Statistical Framework: Predefine sample size using power analysis to minimize Type I/II errors .
Basic: What variables are critical when analyzing this compound's efficacy in in vitro models?
Methodological Answer:
- Concentration Gradients: Test a logarithmic range (e.g., 1 nM–100 µM) to establish dose-response curves .
- Exposure Time: Vary incubation periods (e.g., 24h, 48h) to assess time-dependent effects .
- Cell Line Specificity: Use multiple cell lines (e.g., HEK293, HepG2) to evaluate tissue-specific responses .
- Replication: Perform experiments across independent batches to confirm reproducibility .
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Meta-Analysis: Aggregate datasets from published studies and apply random-effects models to account for heterogeneity .
- Confounding Variables: Re-analyze raw data to identify unaccounted factors (e.g., solvent purity, temperature fluctuations) .
- Cross-Validation: Reproduce conflicting experiments under standardized conditions (e.g., ISO-certified lab protocols) .
- Contradiction Matrix: Use TRIZ-inspired frameworks to systematically address methodological discrepancies (Table 7, ).
Advanced: What methodological approaches optimize this compound's synthetic yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst ratio) .
- Analytical Techniques: Use HPLC-MS to track intermediate byproducts and refine purification steps .
- Kinetic Modeling: Develop rate equations to predict optimal reaction termination points .
- Green Chemistry Principles: Substitute hazardous solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
Basic: What are best practices for validating this compound's purity in preclinical studies?
Methodological Answer:
- Chromatographic Purity: Use HPLC/GC with ≥95% purity thresholds and certified reference standards .
- Spectroscopic Confirmation: Validate structural integrity via NMR (¹H/¹³C) and FT-IR .
- Batch Consistency: Compare purity across three independent syntheses to ensure reproducibility .
- Third-Party Verification: Submit samples to accredited labs for blind testing .
Advanced: What design considerations are critical for longitudinal studies on this compound's stability?
Methodological Answer:
- Environmental Controls: Standardize storage conditions (e.g., humidity, light exposure) using ICH Q1A guidelines .
- Degradation Markers: Monitor oxidation products via LC-MS at fixed intervals (e.g., 0, 6, 12 months) .
- Accelerated Stability Testing: Apply Arrhenius equation to predict shelf-life under stress conditions (40°C/75% RH) .
- Data Logging: Use electronic lab notebooks (ELNs) to track real-time stability metrics .
Advanced: How can multi-omics data integration elucidate this compound's mechanism of action?
Methodological Answer:
- Transcriptomics/Proteomics: Pair RNA-seq with mass spectrometry to identify this compound-induced pathway alterations .
- Network Analysis: Use STRING or KEGG databases to map protein-protein interaction networks .
- Machine Learning: Train classifiers on omics datasets to predict off-target effects .
- Validation: Confirm hypotheses via CRISPR-Cas9 knockouts of candidate genes .
Basic: How to ensure reproducibility in this compound-related experiments across labs?
Methodological Answer:
- Protocol Standardization: Adopt community-agreed guidelines (e.g., ARRIVE for in vivo studies) .
- Open Data: Share raw datasets and code via repositories like Zenodo or Figshare .
- Reagent Traceability: Use lot-numbered chemicals and cell lines from authenticated vendors .
- Collaborative Replication: Partner with independent labs for inter-laboratory validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
